
Methyl 3-methoxy-4-methylaminobenzoate
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Description
Methyl 3-methoxy-4-methylaminobenzoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Drug Synthesis
Methyl 3-methoxy-4-methylaminobenzoate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that lead to the development of new pharmaceuticals targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In studies involving various cancer cell lines, derivatives of this compound exhibited significant antiproliferative effects. For example, certain derivatives showed IC50 values ranging from 2.6 to 18 nM against human cancer cell lines, indicating strong inhibitory activity on microtubule polymerization, which is crucial for cancer cell division .
Compound | IC50 (nM) | Cell Line |
---|---|---|
Derivative A | 2.6 | HeLa |
Derivative B | 12 | MCF7 |
Derivative C | 18 | A549 |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies indicated that certain derivatives demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.30 |
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets, revealing insights into its pharmacokinetic properties and potential therapeutic applications .
Case Study 1: Synthesis and Evaluation of Antitumor Agents
A study conducted on the synthesis of this compound derivatives led to the identification of several compounds with enhanced antitumor activity compared to existing treatments. The derivatives were evaluated in vitro against multiple cancer cell lines, demonstrating promising results that warrant further exploration in vivo .
Case Study 2: Development of Antimicrobial Agents
In another investigation, researchers synthesized various derivatives of this compound to assess their antimicrobial efficacy. The results indicated that specific modifications to the structure significantly improved their activity against resistant strains of bacteria, highlighting the compound's potential in addressing antibiotic resistance issues .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-methoxy-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-11-8-5-4-7(10(12)14-3)6-9(8)13-2/h4-6,11H,1-3H3 |
InChI Key |
OJFCSIYICJPDBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.